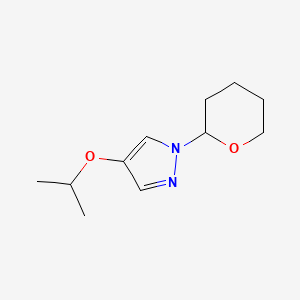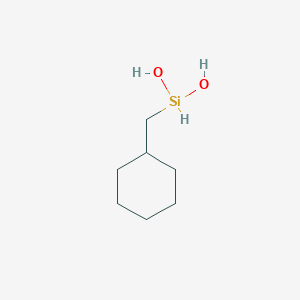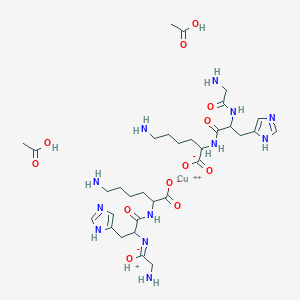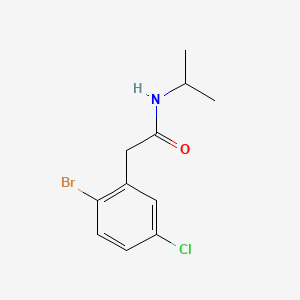![molecular formula C13H8ClFIN3 B8199621 4-Chloro-7-(3-fluorobenzyl)-5-iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8199621.png)
4-Chloro-7-(3-fluorobenzyl)-5-iodo-7H-pyrrolo[2,3-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-7-(3-fluorobenzyl)-5-iodo-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolo[2,3-d]pyrimidine family. This compound is characterized by its fused pyrrole and pyrimidine ring system, with chlorine, fluorobenzyl, and iodine substituents at specific positions. It is widely used in medicinal chemistry due to its unique structure and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-(3-fluorobenzyl)-5-iodo-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactions
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s yield and purity. Techniques such as column chromatography and recrystallization are used for purification.
化学反应分析
Types of Reactions
4-Chloro-7-(3-fluorobenzyl)-5-iodo-7H-pyrrolo[2,3-d]pyrimidine undergoes several types of chemical reactions, including:
Electrophilic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups.
Nucleophilic Substitution: The chlorine and iodine atoms can be replaced by nucleophiles under appropriate conditions.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as nitrating agents and halogenating agents are commonly used.
Nucleophilic Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically employed in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
科学研究应用
4-Chloro-7-(3-fluorobenzyl)-5-iodo-7H-pyrrolo[2,3-d]pyrimidine has numerous applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for developing kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.
Biological Research: This compound is used to study various biological pathways and molecular targets due to its ability to interact with specific proteins and enzymes.
Industrial Applications: It is employed in the synthesis of advanced materials and pharmaceuticals, contributing to the development of new drugs and therapeutic agents.
作用机制
The mechanism of action of 4-Chloro-7-(3-fluorobenzyl)-5-iodo-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with molecular targets such as kinases. By binding to the active sites of these enzymes, it can inhibit their activity, leading to the modulation of various cellular pathways. This inhibition is crucial in therapeutic applications, particularly in cancer treatment, where kinase inhibitors can block the proliferation of cancer cells .
相似化合物的比较
Similar Compounds
4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine: This compound has a similar pyrrolo[2,3-d]pyrimidine core but with different substituents, making it useful in different applications.
4-Chloro-7-(4-methylphenyl)sulfonyl-7H-pyrrolo[2,3-d]pyrimidine: Another related compound with distinct substituents that alter its chemical properties and applications.
Uniqueness
4-Chloro-7-(3-fluorobenzyl)-5-iodo-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific combination of substituents, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound in medicinal chemistry and pharmaceutical research.
属性
IUPAC Name |
4-chloro-7-[(3-fluorophenyl)methyl]-5-iodopyrrolo[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFIN3/c14-12-11-10(16)6-19(13(11)18-7-17-12)5-8-2-1-3-9(15)4-8/h1-4,6-7H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEMHZRKUNPLCCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=C(C3=C2N=CN=C3Cl)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFIN3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.58 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,5-Difluoro-3'-methoxy-[1,1'-biphenyl]-2-amine](/img/structure/B8199546.png)
![4,5-Difluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-2-amine](/img/structure/B8199549.png)
![4,5-Difluoro-4'-methyl-[1,1'-biphenyl]-2-amine](/img/structure/B8199555.png)
![4,5-Difluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-2-amine](/img/structure/B8199561.png)
![5-(Difluoromethoxy)-[1,1'-biphenyl]-2-amine](/img/structure/B8199569.png)
![5-(Difluoromethoxy)-3'-fluoro-[1,1'-biphenyl]-2-amine](/img/structure/B8199572.png)
![5-(Difluoromethoxy)-4'-fluoro-[1,1'-biphenyl]-2-amine](/img/structure/B8199581.png)
![4'-Chloro-5-(difluoromethoxy)-[1,1'-biphenyl]-2-amine](/img/structure/B8199585.png)


![1,3-dibromo-5,7-bis(2-ethylhexyl)thieno[3,4-f][2]benzothiole-4,8-dione](/img/structure/B8199597.png)
![(3aR,4R,5R,7S,8S,9R,9aS,12R)-8-Hydroxy-4,7,9,12-tetramethyl-3-oxo-7-vinyldecahydro-4,9a-propanocyclopenta[8]annulen-5-yl2-(tosyloxy)acetate](/img/structure/B8199598.png)

